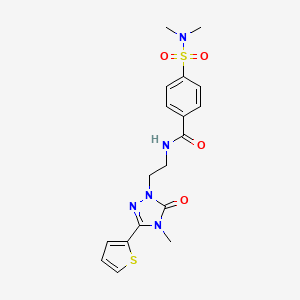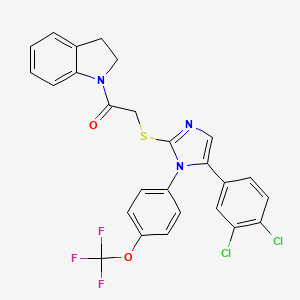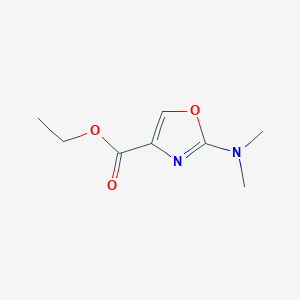
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of indole-based inhibitors. It has been studied extensively for its potential use in scientific research applications due to its ability to selectively target specific enzymes and proteins.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds have been instrumental in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. Their application enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).
Environmental Toxicology
The environmental impact and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including U-47700, highlight the need for continuous monitoring of new psychoactive substances. Research in this area focuses on understanding the chemistry, prevalence, and potential harm of these compounds to inform international early warning systems and guide detailed risk assessments (Sharma et al., 2018).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) are a testament to the importance of simple structures in supramolecular self-assembly behaviors. Their applications range from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases their versatility as a supramolecular building block (Cantekin et al., 2012).
Advanced Oxidation Processes
The degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs) demonstrates the importance of understanding kinetics, mechanisms, and by-products in water treatment technologies. This research is crucial for enhancing the degradation of contaminants and ensuring environmental safety (Qutob et al., 2022).
Antituberculosis Activity
The antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in medical applications. This area of research explores the structural diversity, toxicity, and mechanism of action of organotin complexes, contributing to the development of new therapeutic agents (Iqbal et al., 2015).
Propiedades
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-23-20(26)13-8-9-16(21)17(22)10-13/h4-10,12,19H,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLTEVNCWGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)

![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)

![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)


![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

